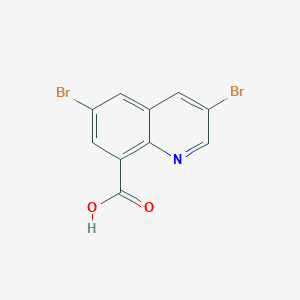

3,6-Dibromoquinoline-8-carboxylic acid

Description

Properties

IUPAC Name |

3,6-dibromoquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br2NO2/c11-6-1-5-2-7(12)4-13-9(5)8(3-6)10(14)15/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEKDXHBOGWCIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Br)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274493 | |

| Record name | 8-Quinolinecarboxylic acid, 3,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140316-61-4 | |

| Record name | 8-Quinolinecarboxylic acid, 3,6-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140316-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinecarboxylic acid, 3,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Dibromoquinoline 8 Carboxylic Acid and Analogous Structures

Strategies for Introducing Halogen Substituents onto the Quinoline (B57606) Nucleus

The introduction of halogen atoms, particularly bromine, onto the quinoline ring is a critical step in the synthesis of 3,6-dibromoquinoline-8-carboxylic acid. This section explores the methods for direct bromination and the factors governing the position of substitution.

Direct Bromination Reactions on Quinoline and its Precursors

Direct bromination of quinoline and its derivatives is a common method for introducing bromine substituents. The synthesis of this compound can be achieved through the direct bromination of quinoline-8-carboxylic acid. This reaction is typically carried out using elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. The choice of solvent and reaction conditions plays a crucial role in the efficiency and outcome of the reaction.

| Precursor | Brominating Agent | Product | Reference |

| Quinoline-8-carboxylic acid | Bromine (Br₂) or N-Bromosuccinimide (NBS) | This compound | rsc.org |

This table summarizes the direct bromination approach to the target compound.

Regioselectivity and Control in Halogenation Processes

The position of halogenation on the quinoline nucleus is directed by the electronic properties of the ring and the presence of existing substituents. In the case of quinoline itself, electrophilic substitution, such as bromination, typically occurs on the benzene (B151609) ring rather than the more electron-deficient pyridine (B92270) ring.

For 8-substituted quinolines, the directing effects of the substituent at the 8-position are paramount. The nature of this substituent, whether electron-donating or electron-withdrawing, will influence the position of incoming electrophiles. Achieving specific substitution patterns, such as the 3,6-dibromo substitution, often requires careful control of reaction conditions and may involve multi-step synthetic sequences to install the desired functionalities in the correct positions.

Construction and Functionalization of the Quinoline Carboxylic Acid Framework

The synthesis of the quinoline ring itself is a foundational aspect of producing this compound. Several classic named reactions provide access to the quinoline core, which can then be further functionalized.

Established Synthetic Pathways to the Quinoline Ring System

A variety of well-established reactions are utilized for the synthesis of the quinoline ring system. These methods typically involve the condensation of anilines with various carbonyl compounds.

Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. An improved Doebner-Miller reaction has been reported for the synthesis of 2-alkyl-8-quinoline carboxylic acids using anthranilic acid as the aniline component. rsc.org This approach provides a direct route to the quinoline-8-carboxylic acid precursor necessary for subsequent bromination.

Pfitzinger Reaction: The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base. researchgate.netresearchgate.netiipseries.orgpharmaguideline.com While this method is effective for producing 4-carboxyquinolines, it is not the primary route for synthesizing 8-carboxy derivatives.

Skraup Synthesis: The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.govnih.gov This method can be used to synthesize quinolines from substituted anilines, offering a potential pathway to quinoline-8-carboxylic acid if a suitably substituted aniline is used.

Combes Reaction: The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization. ustc.edu.cnrug.nlorganicreactions.orgresearchgate.net Similar to the Skraup synthesis, the use of a substituted aniline could potentially lead to the desired quinoline-8-carboxylic acid framework.

| Reaction Name | Reactants | Product Type | Relevance to 8-Carboxylic Acid |

| Doebner-von Miller | Anthranilic acid, α,β-unsaturated carbonyl | 2-Alkyl-quinoline-8-carboxylic acid | Direct synthesis of precursor |

| Pfitzinger | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid | Indirect, primarily for 4-substituted acids |

| Skraup | Aniline, Glycerol, Oxidizing agent | Quinoline | Potential with substituted anilines |

| Combes | Aniline, β-Diketone | Substituted quinoline | Potential with substituted anilines |

This interactive table outlines key named reactions for quinoline synthesis.

Methodologies for Carboxylic Acid Group Introduction and Transformation

The introduction of a carboxylic acid group is a key functionalization step. One common method for introducing a carboxylic acid group into an aromatic ring is through the hydrolysis of a nitrile precursor. This transformation can be achieved under either acidic or basic conditions, typically requiring heating. The nitrile itself can be introduced via various methods, such as a Sandmeyer reaction on an amino group. While specific examples for the direct synthesis of this compound via nitrile hydrolysis are not detailed in the provided context, it represents a viable synthetic strategy for introducing the carboxylic acid at the 8-position.

Advanced Functionalization via Transition Metal-Catalyzed Coupling Reactions

The two bromine atoms on the this compound scaffold provide handles for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

The relative reactivity of the bromine atoms at the 3- and 6-positions is a crucial factor in achieving selective functionalization. In dihaloquinolines, the reactivity of the halogen is influenced by its position on the ring. Generally, halogens on the pyridine ring can exhibit different reactivity compared to those on the benzene ring. For dihaloquinolines, selective coupling can often be achieved by carefully choosing the catalyst, ligands, and reaction conditions.

Several powerful cross-coupling reactions can be envisioned for the functionalization of this compound:

Suzuki-Miyaura Coupling: This reaction pairs the dihaloquinoline with an organoboron reagent to form a new C-C bond.

Heck Coupling: This reaction involves the coupling of the dihaloquinoline with an alkene.

Sonogashira Coupling: This reaction forms a C-C bond between the dihaloquinoline and a terminal alkyne.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the dihaloquinoline with an amine.

The ability to selectively functionalize one bromine atom over the other opens up possibilities for creating complex and diverse molecular architectures based on the quinoline-8-carboxylic acid scaffold.

Palladium-Catalyzed Carbon-Carbon Cross-Coupling Methodologies

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. mdpi.com These methods are instrumental in the derivatization of halogenated quinolines.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides in the presence of a palladium catalyst. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many biologically active molecules. researchgate.netnih.gov

In the context of this compound, the bromine atoms at the 3- and 6-positions can serve as handles for Suzuki-Miyaura coupling. By reacting with various arylboronic acids, a diverse range of aryl-substituted quinoline-8-carboxylic acids can be prepared. researchgate.netresearchgate.net The general reaction scheme involves the palladium-catalyzed coupling of the dibromoquinoline with an arylboronic acid in the presence of a base.

A study on the synthesis of aryl-substituted quinolines and tetrahydroquinolines demonstrated the utility of dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki-Miyaura cross-coupling of 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids, which resulted in high yields of the corresponding 6,8-diaryl derivatives. researchgate.net Similarly, 6,8-dibromo-4-methoxyquinoline derivatives have been successfully coupled with excess arylvinylboronic acids to afford the corresponding 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines. dntb.gov.ua

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Quinolines

| Quinoline Substrate | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | 6,8-diphenyl-1,2,3,4-tetrahydroquinoline | 78 |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | 4-Methoxyphenylboronic acid | 6,8-bis(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline | 82 |

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is particularly useful for introducing alkynyl moieties onto the quinoline scaffold.

For this compound, the bromine atoms can be selectively replaced with various alkyne groups. This allows for the synthesis of a wide array of alkynylated quinoline derivatives, which can serve as precursors for more complex molecules. The reaction typically involves treating the dibromoquinoline with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base.

Palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes using molecular oxygen as the terminal oxidant has been shown to be an efficient route for constructing 2,3-disubstituted quinolines. organic-chemistry.orgacs.org This transformation proceeds through intermolecular amination of the alkyne, insertion of the olefin, and oxidative cleavage of a C-C bond. organic-chemistry.orgacs.org

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and is not sensitive to moisture or air. nrochemistry.com However, a significant drawback is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the reaction mixture. nrochemistry.com

The mechanism of the Stille reaction involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org This methodology can be applied to this compound to introduce various organic groups at the 3- and 6-positions.

While the Stille reaction is a powerful tool, other palladium-mediated reactions have also been developed for the synthesis of substituted quinolines. For instance, a palladium-catalyzed one-pot method for the synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes has been reported. rsc.org Additionally, palladium-catalyzed reactions have been extensively used in the synthesis and transformation of quinolin-2(1H)-ones and quinolin-4(1H)-ones. mdpi.com

Carbon-Heteroatom Bond Formation Strategies (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of aryl amines, which are common motifs in pharmaceuticals. acsgcipr.org

In the context of this compound, the Buchwald-Hartwig amination can be employed to introduce various amino groups at the 3- and 6-positions. This reaction typically involves a palladium catalyst with a specialized phosphine ligand and a base. The choice of ligand is crucial for the success of the reaction and can influence the scope of both the aryl halide and the amine coupling partners. libretexts.org

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to give the desired aryl amine and regenerate the catalyst. nih.gov This methodology has been successfully applied to the synthesis of various amino-substituted quinoline derivatives. acs.orgnih.gov

Integration of Green Chemistry Principles in Halogenated Quinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com In the synthesis of halogenated quinolines, these principles can be applied through various strategies, including the use of solvent-free reaction conditions.

Performing chemical reactions without a solvent, or under solvent-free conditions, offers several environmental and economic advantages. It reduces the amount of volatile organic compounds (VOCs) released into the atmosphere, simplifies product purification, and can sometimes lead to faster reaction rates and higher yields. eurekaselect.comresearchgate.net

Several studies have reported the successful synthesis of quinoline derivatives under solvent-free conditions. nih.govrsc.org For instance, a simple one-step heterogeneous catalytic cyclization procedure has been developed for the preparation of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones using Hβ zeolite as a catalyst under solvent-free conditions. rsc.org Another approach involves the use of bismuth(III) chloride to promote the Friedländer reaction of o-aminoaryl ketones or aldehydes with α-methylene ketones under solvent-free and thermal heating conditions, leading to excellent yields of poly-substituted quinolines. eurekaselect.com

Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., grinding), is another solvent-free technique that has been applied to the synthesis of quinoline derivatives. An iodine-mediated, environmentally benign synthesis of multi-substituted quinolines has been developed using a solvent-free mechanochemical process. researchgate.net

Table 2: Comparison of Conventional vs. Solvent-Free Synthesis of Quinolines

| Reaction Type | Solvent | Catalyst | Conditions | Advantages of Solvent-Free |

|---|---|---|---|---|

| Friedländer Synthesis | Toluene | Acid/Base | Reflux | Reduced waste, simpler workup |

| Friedländer Synthesis | None | BiCl3 | Thermal | High yields, clean reaction eurekaselect.com |

| Cyclization | Dioxane | Palladium | 100°C | Reduced VOCs, potential for catalyst recycling |

| Cyclization | None | Hβ zeolite | Thermal | Heterogeneous catalyst, reusable rsc.org |

| Oxidative Annulation | Acetonitrile | Iodine | 80°C | Lower environmental impact |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. researchgate.netindexcopernicus.com This technology is particularly advantageous in the synthesis of heterocyclic compounds like quinolines.

One notable application of microwave irradiation is in multicomponent reactions for the synthesis of quinoline derivatives. For instance, a green and efficient approach for synthesizing quinoline-4-carboxylic acid derivatives involves a three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid in ethanol, catalyzed by p-toluenesulfonic acid (p-TSA). rsc.org Under microwave conditions at 80 °C, the desired products were obtained in good yields (50-80%) within just 3-4 minutes, a significant improvement over the 3 hours to overnight required for the conventional method. rsc.org

The Friedländer synthesis, a classical method for quinoline synthesis, has also been adapted to microwave conditions. A catalyst-free, microwave-assisted Friedländer synthesis has been developed for the single-step conversion to 8-hydroxyquinolines, achieving a 72% yield, which is double the yield obtained with conventional heating (34%). nih.gov This approach involves the condensation of 2-amino-3-hydroxybenzaldehyde with ketones under microwave irradiation at 130 °C for 30-40 minutes, demonstrating significant rate enhancement and improved yields for a library of quinoline derivatives. nih.gov

Furthermore, microwave irradiation has been successfully employed in the direct amidation of quinoline-2-carboxylic acid and its esters with substituted anilines. nih.govresearchgate.net This method avoids the need for activating agents that can sometimes lead to undesired side reactions, such as chlorination of the quinoline ring. nih.gov The reactions were performed in a microwave reactor at 150 °C for up to 2 hours, providing a direct route to quinoline-2-carboxanilides. nih.govresearchgate.net

A catalyst-free, one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline pharmacophore has also been achieved using microwave irradiation. unf.edu The reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF at 150 °C for 8 minutes afforded the target compounds in good isolated yields (68–82%). nih.gov

These examples highlight the versatility and efficiency of microwave-assisted synthesis for accessing a variety of substituted quinolines and related heterocyclic systems. Although a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the literature, the principles from these analogous syntheses could be applied. For instance, a hypothetical microwave-assisted Doebner-von Miller reaction using a suitably substituted aniline, such as 2-amino-3,5-dibromobenzoic acid, could be envisioned.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinolines

| Reaction Type | Reactants | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|---|

| Three-component reaction | Aromatic aldehydes, anilines, pyruvic acid | 3 hours to overnight | Not specified | 80 °C, 3-4 min | 50-80% | rsc.org |

| Friedländer Synthesis | 2-amino-3-hydroxybenzaldehyde, ketones | Not specified | 34% | 130 °C, 30-40 min | 72% | nih.gov |

| Quinoline-fused 1,4-benzodiazepines | Substituted 3-bromomethyl-2-chloro-quinolines, 1,2-phenylenediamine | Not specified | 62-65% | 80 °C | 92-97% | nih.gov |

One-Pot and Cascade Reaction Sequences

One-pot and cascade reactions are highly desirable in organic synthesis as they reduce the number of purification steps, save time and resources, and minimize waste generation. Several such methodologies have been developed for the synthesis of quinoline carboxylic acids and their derivatives.

A straightforward one-pot method for the synthesis of quinoline-4-carboxylic acids utilizes the reaction of isatin with enaminones in the presence of an aqueous solution of KOH or NaOH, followed by acidification. rsc.org This procedure, conducted in water, provides good to excellent yields of the target compounds. rsc.org

Cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, offer an elegant approach to complex molecules. The synthesis of 3-quinolinecarboxylic esters has been achieved via a cascade process involving the iron(III) chloride-catalyzed tandem benzylation-cyclization of 2-amino-aryl alcohols with β-ketoesters. ustc.edu.cnacs.org This methodology was extended to a propargylation-cyclization cascade using 2-nitrophenyl propargyl alcohols with β-ketoesters, catalyzed by FeCl3 and SnCl2, to produce 4-alkyne-3-quinolinecarboxylic esters. ustc.edu.cnacs.org

The Doebner multicomponent reaction provides another avenue for the one-pot synthesis of quinoline carboxylic acids. A quinolinecarboxylic acid-linked covalent organic framework (QCA-COF) was synthesized in one pot from 1,3,5-tris(4-aminophenyl)benzene (TAPB), p-phthalaldehyde (PDA), and pyruvic acid, using sulfamic acid as a catalyst. nih.gov This reaction proceeded under solvothermal conditions at 110 °C for 8 hours, significantly shorter than the 72 hours required for similar syntheses. nih.gov This highlights the potential of multicomponent reactions for the efficient construction of functionalized quinoline systems.

Furthermore, a simple and concise one-pot protocol for the synthesis of carboxyl-substituted bisquinoline systems has been described. researchgate.net This approach involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines, followed by hydrolysis to afford the final products in high yields (82-95%). researchgate.net

These one-pot and cascade methodologies provide efficient and atom-economical routes to a variety of substituted quinoline carboxylic acids and related structures. The application of a Doebner-type reaction with 2-amino-3,5-dibromobenzoic acid, an aldehyde, and pyruvic acid could be a plausible one-pot strategy for the synthesis of this compound.

Table 2: Examples of One-Pot and Cascade Syntheses of Quinolines

| Methodology | Key Reactants | Catalyst/Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| One-pot reaction | Isatin, enaminone | KOH or NaOH (aq.) | Quinoline-4-carboxylic acids | Good to excellent | rsc.org |

| Cascade benzylation-cyclization | 2-amino-aryl alcohols, β-ketoesters | FeCl₃ | 3-Quinolinecarboxylic esters | Good to high | ustc.edu.cnacs.org |

| Doebner multicomponent reaction | 1,3,5-tris(4-aminophenyl)benzene, p-phthalaldehyde, pyruvic acid | Sulfamic acid | Quinolinecarboxylic acid-linked COF | 53% | nih.gov |

| One-pot Williamson reaction/hydrolysis | Ethyl 2-(halomethyl)quinoline-3-carboxylates, 8-hydroxyquinolines | Not specified | Carboxyl-substituted bisquinolines | 82-95% | researchgate.net |

Chemical Reactivity and Transformations of 3,6 Dibromoquinoline 8 Carboxylic Acid

Reactivity Profiles of the Bromine Substituents

The bromine atoms at the C3 and C6 positions of the quinoline (B57606) ring are key sites for molecular elaboration. Their reactivity is influenced by their electronic environment and position on the heterocyclic scaffold.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. wikipedia.org In this type of reaction, a nucleophile displaces a halide ion from an aromatic ring. The success of SNAr reactions is highly dependent on the electronic properties of the aromatic system; the ring must be rendered electron-poor by the presence of electron-withdrawing groups to facilitate attack by a nucleophile. masterorganicchemistry.comlibretexts.org

For 3,6-dibromoquinoline-8-carboxylic acid, the quinoline nitrogen itself acts as an electron-withdrawing feature, particularly activating positions ortho and para to it. This makes the quinoline ring more susceptible to nucleophilic attack than a simple benzene (B151609) ring. wikipedia.org The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing substituents that can delocalize the negative charge. masterorganicchemistry.com While specific studies on the SNAr reactions of this compound are not extensively detailed in the provided results, the general principles suggest that strong nucleophiles could displace the bromine atoms, with the relative reactivity of the C3 and C6 positions being influenced by the specific reaction conditions and the nature of the attacking nucleophile.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. It utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a reactive organometallic intermediate that can be trapped by various electrophiles.

In the context of quinoline-carboxylic acids, the carboxylic acid group at the C8 position can act as a directed metalation group. However, the acidic proton of the carboxyl group would be abstracted first. A more common strategy involves converting the carboxylic acid to a group more suitable for directing lithiation, such as an amide. For instance, studies on quinoline-4-carboxamides have shown that an amide group can direct lithiation with reagents like n-butyllithium (n-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) to the C3 position of the quinoline ring. nih.gov

For this compound, a similar strategy could be envisioned. After conversion to a suitable directing group at C8 (e.g., a pivaloyl amide), lithiation would be directed to the C7 position. nih.gov This C7-lithiated species could then react with a wide array of electrophiles, introducing new substituents such as alkyl groups, carbonyls, or silyl (B83357) groups, thereby enabling precise functionalization of the quinoline core.

The bromine atoms on the quinoline ring are excellent handles for transition-metal-catalyzed cross-coupling reactions. These reactions represent a form of "chemical activation" where the relatively inert C-Br bond is transformed into a new C-C, C-N, or C-O bond. The presence of two bromine atoms may enhance the compound's reactivity in such transformations compared to mono-brominated versions.

Common cross-coupling reactions applicable to aryl bromides include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov

Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.

Heck Coupling: Palladium-catalyzed reaction with an alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond.

Stille Coupling: Reaction with an organostannane reagent. nih.gov

These reactions allow for the modular construction of complex molecules by selectively functionalizing the C3 and C6 positions. The differential reactivity of the two bromine atoms could potentially allow for sequential, site-selective couplings under carefully controlled conditions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Base (e.g., K₂HPO₄) | C-C (Aryl-Aryl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Aryl-Alkynyl) |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | R₂NH | Pd Catalyst / Ligand / Base | C-N (Aryl-Amine) |

| Stille | R-Sn(Alkyl)₃ | Pd Catalyst | C-C (Aryl-Aryl/Vinyl) |

Derivatization and Chemical Modification of the Carboxylic Acid Functionality

The carboxylic acid group at the C8 position is a versatile functional group that readily undergoes various derivatization reactions, most notably esterification and amidation.

Esterification is the conversion of a carboxylic acid to an ester. This is a common and highly useful transformation in organic synthesis. rug.nl Several methods can be employed:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org The reaction is reversible, and formation of the ester is favored by using a large excess of the alcohol or by removing water as it is formed. libretexts.org

Reaction with Alkyl Halides: The carboxylic acid can be deprotonated with a base (e.g., potassium carbonate) to form a carboxylate salt. nih.gov This salt can then act as a nucleophile, reacting with a primary alkyl halide (e.g., methyl iodide) in an SN2 reaction to yield the corresponding ester. libretexts.org

Using Coupling Reagents: Reagents like triphenylphosphine (B44618) dibromide can facilitate the one-pot conversion of carboxylic acids to esters in the presence of an alcohol and a base. nih.gov

These methods allow for the synthesis of a wide range of methyl, ethyl, and other alkyl esters of this compound, which can alter the compound's physical properties and provide protecting groups for the acid functionality.

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄) | Reversible; often requires excess alcohol or water removal. libretexts.org |

| Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (R'-X) | Good for primary alkyl halides via SN2 mechanism. libretexts.orgnih.gov |

| Reagent-Mediated | Alcohol (R'-OH), Base, Coupling Agent (e.g., PPh₃Br₂) | Often proceeds under mild, one-pot conditions. nih.gov |

Amidation involves the formation of an amide bond between the carboxylic acid and an amine. Direct reaction between a carboxylic acid and an amine is often difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgsci-hub.se Therefore, the carboxylic acid must first be "activated".

This activation is typically achieved using peptide coupling reagents. Common reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.org

Uronium/Guanidinium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

The general procedure involves mixing the carboxylic acid with the coupling reagent (and often an additive like HOBt or DIPEA) to form a highly reactive activated intermediate. nih.gov Subsequent addition of the desired amine leads to the formation of the corresponding amide. This methodology allows for the synthesis of a diverse library of 3,6-dibromoquinoline-8-carboxamides. nih.gov Boron-based catalysts have also emerged as effective promoters for direct amidation reactions under dehydrating conditions. mdpi.comresearchgate.net

| Method | Reagents | Mechanism |

|---|---|---|

| Carbodiimide Coupling | Amine (R₂NH), DCC or EDC | Activation of carboxyl group via O-acylisourea intermediate. libretexts.org |

| HATU Coupling | Amine (R₂NH), HATU, Base (e.g., DIPEA) | Formation of a highly reactive activated ester intermediate. nih.gov |

| Boron-Catalyzed | Amine (R₂NH), Boron Catalyst (e.g., Boronic Acid) | Catalytic dehydration, often requiring heat and water removal. sci-hub.se |

Salt Formation and its Implications for Reactivity

The structure of this compound contains both a basic nitrogen atom within the quinoline ring system and an acidic carboxylic acid group. This dual functionality allows the molecule to exhibit amphoteric properties, meaning it can react as either an acid or a base to form salts.

The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can be protonated by strong acids to form a quinolinium salt. uop.edu.pkresearchgate.net Conversely, the carboxylic acid group at the 8-position can be deprotonated by a base to form a carboxylate salt. This ability to form salts can significantly impact the compound's solubility and its reactivity in subsequent chemical transformations. For instance, the formation of a carboxylate salt increases the electron density of the quinoline ring system, which can influence its susceptibility to electrophilic attack. Conversely, the formation of a quinolinium salt deactivates the ring system towards electrophilic substitution but may activate it for nucleophilic substitution.

Studies on related compounds, such as 8-hydroxyquinoline, have demonstrated the formation of proton-transfer compounds (salts) with various aromatic carboxylic acids. researchgate.net In these instances, the quinoline nitrogen is protonated by the carboxylic acid. researchgate.net This precedent suggests that this compound could potentially form intramolecular or intermolecular salts under appropriate conditions.

Table 1: Potential Salt Formation Reactions of this compound

| Reactant | Product Type | Implication for Reactivity |

| Strong Acid (e.g., HCl) | Quinolinium salt | Increased water solubility; Deactivation of the ring towards electrophilic attack. |

| Strong Base (e.g., NaOH) | Carboxylate salt | Increased water solubility; Activation of the ring towards electrophilic attack. |

Systematic Modifications of the Quinoline Heterocyclic System

The quinoline ring is a robust aromatic system, but it can undergo a variety of transformations under specific reaction conditions to modify its structure.

Hydrogenation and Reductive Transformations

The quinoline ring can be selectively reduced, typically at the pyridine (B92270) ring, to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pharmaguideline.com This transformation is commonly achieved through catalytic hydrogenation using a variety of metal catalysts.

Several catalytic systems have been developed for the transfer hydrogenation of quinolines. For instance, cobalt-based catalysts have been shown to efficiently reduce quinolines to 1,2-dihydroquinolines and subsequently to 1,2,3,4-tetrahydroquinolines. nih.govresearchgate.netrsc.org Ruthenium and palladium-based catalysts are also highly effective for the hydrogenation of the quinoline ring, yielding 1,2,3,4-tetrahydroquinolines with high selectivity. cjcatal.comrsc.org Supported gold catalysts have also been employed for the chemoselective hydrogenation of the heterocyclic ring in quinoline compounds. acs.org

For this compound, the hydrogenation would be expected to primarily occur on the pyridine portion of the quinoline ring system. The bromo and carboxylic acid substituents would likely remain intact under typical hydrogenation conditions used for the quinoline core. However, more forcing conditions could potentially lead to the reduction of the carboxylic acid or hydrodebromination.

Table 2: Common Catalysts for Quinoline Hydrogenation

| Catalyst | Product | Reference |

| Cobalt complexes | 1,2-Dihydroquinolines, 1,2,3,4-Tetrahydroquinolines | nih.govresearchgate.net |

| Ruthenium/Carbon | 1,2,3,4-Tetrahydroquinoline | cjcatal.com |

| Gold/TiO₂ | 1,2,3,4-Tetrahydroquinoline | acs.org |

| Palladium/Carbon | 1,2,3,4-Tetrahydroquinolines | rsc.org |

Oxidative Pathways of the Quinoline Ring

The quinoline ring is generally resistant to oxidation. pharmaguideline.com However, under strong oxidizing conditions, the benzene ring can be cleaved. Oxidation of quinoline with agents like potassium permanganate (B83412) can lead to the formation of pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. google.com This indicates a breakdown of the carbocyclic portion of the molecule while the pyridine ring remains intact.

Another potential oxidative pathway involves the nitrogen atom of the quinoline ring. Oxidation with peracids, such as m-chloroperbenzoic acid (m-CPBA), can yield the corresponding quinoline N-oxide. biosynce.com For this compound, such a reaction would result in this compound N-oxide. The presence of the electron-withdrawing bromo and carboxylic acid groups would likely make the quinoline ring more resistant to oxidative cleavage.

Microbial degradation of quinoline has also been studied, showing pathways that involve hydroxylation at various positions, followed by ring cleavage. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of 3,6 Dibromoquinoline 8 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), or two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) for 3,6-dibromoquinoline-8-carboxylic acid have not been found in the performed search of scientific databases and literature. Such data would be invaluable for the definitive assignment of proton and carbon signals and for confirming the connectivity of the molecular structure.

Vibrational Spectroscopy

In the absence of specific data for this compound, a detailed and scientifically accurate article focusing solely on its advanced spectroscopic and structural characterization cannot be generated at this time. Further experimental research or computational studies would be required to elucidate the precise spectroscopic properties of this compound.

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions within the quinoline (B57606) ring system. The quinoline core, an aromatic heterocycle, typically displays strong absorption bands in the ultraviolet region. The presence of the carboxylic acid group and the bromine atoms as substituents on the quinoline ring will influence the precise wavelengths and intensities of these absorptions.

In unconjugated carbonyl compounds, the n→π* transition is typically weak and appears at longer wavelengths (around 270-300 nm). masterorganicchemistry.com However, in this compound, the carboxylic acid group is in conjugation with the aromatic system, which would likely shift its characteristic absorption. Generally, carboxylic acids without additional conjugation absorb around 210 nm, a region that is often difficult to analyze. libretexts.org

Quinoline and its derivatives are known for their fluorescent properties and are often utilized as fluorophores in various applications, including the development of chemical sensors. For instance, derivatives of 8-aminoquinoline (B160924) have been extensively studied as fluorescent probes for the detection of metal ions like zinc. The fluorescence intensity of these compounds can be significantly enhanced upon coordination with a target analyte.

The introduction of a carboxylic acid group to the quinoline scaffold can modify the fluorescence properties. More significantly, the presence of heavy atoms like bromine is known to influence the emission characteristics of fluorophores. The "heavy-atom effect" can lead to an increase in intersystem crossing from the singlet excited state to the triplet state, which can result in a decrease in fluorescence intensity (quenching) and an increase in phosphorescence. Therefore, it is plausible that this compound may exhibit weaker fluorescence compared to its non-halogenated counterpart. However, without experimental data, the specific emission wavelength and quantum yield remain undetermined.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry is a critical tool for the precise determination of the molecular weight of a compound, allowing for the confirmation of its elemental composition. For this compound, with the molecular formula C₁₀H₅Br₂NO₂, the expected monoisotopic mass can be calculated with high precision.

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br have an approximate natural abundance ratio of 1:1) would result in a distinctive isotopic cluster for the molecular ion peak (M+). This cluster would have three main peaks in a 1:2:1 intensity ratio, corresponding to the ions containing two ¹⁹Br atoms, one ¹⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, respectively.

In terms of fragmentation, the molecule would likely undergo characteristic losses. Decarboxylation (loss of CO₂) from the carboxylic acid group is a common fragmentation pathway for such compounds. Subsequent fragmentation of the quinoline ring could also be observed, providing further structural information.

X-ray Diffraction Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound has not been reported in the reviewed literature, valuable insights into its solid-state conformation can be inferred from the crystallographic data of closely related compounds, such as 6,8-dibromoquinoline (B11842131) and 3,6,8-tribromoquinoline (B3300700). nih.govnih.gov

Based on the structures of analogous brominated quinolines, the quinoline ring system in this compound is expected to be essentially planar. For instance, the quinoline motif in 6,8-dibromoquinoline shows only minor deviations from planarity. nih.gov Similarly, 3,6,8-tribromoquinoline is also reported to be nearly planar. nih.gov

The bromine atoms and the carboxylic acid group will be covalently bonded to this planar framework. The C-Br bond lengths are expected to be within the typical range observed for brominated aromatic compounds. The carboxylic acid group at the 8-position may influence the crystal packing through the formation of intermolecular hydrogen bonds, likely leading to the formation of dimers or more extended supramolecular structures. The planarity of the molecule would also facilitate π–π stacking interactions between adjacent quinoline rings in the crystal lattice, a feature observed in the crystal structures of both 6,8-dibromoquinoline and 3,6,8-tribromoquinoline. nih.govnih.gov The tables below present selected crystallographic data for these related compounds to provide a reference for the expected structural parameters of this compound.

Table 1: Crystal Data for Related Brominated Quinolines

| Parameter | 6,8-Dibromoquinoline nih.gov | 3,6,8-Tribromoquinoline nih.gov |

| Molecular Formula | C₉H₅Br₂N | C₉H₄Br₃N |

| Molecular Weight | 286.94 | 365.83 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 7.3436 (12) | 3.9810 (2) |

| b (Å) | 9.8961 (15) | 12.4176 (4) |

| c (Å) | 13.0108 (18) | 19.7419 (6) |

| β (°) | 109.589 (17) | 92.827 (3) |

| Volume (ų) | 890.8 (3) | 974.74 (7) |

Table 2: Selected Geometric Parameters for 6,8-Dibromoquinoline nih.gov

| Parameter | Value |

| Dihedral angle between aromatic rings (°) | 1.5 (3) |

| r.m.s. deviation from planarity (Å) | 0.027 |

| Centroid-centroid distance (π–π stacking) (Å) | 3.634 (4) |

| Br···Br contact distance (Å) | 3.4443 (13) |

Investigation of Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound is dictated by a combination of strong and weak non-covalent interactions. The spatial arrangement of molecules in the crystal lattice is a result of the interplay between hydrogen bonds, halogen bonds, and π-π stacking interactions. These interactions govern the macroscopic properties of the compound, including its melting point, solubility, and polymorphism.

In addition to the strong hydrogen bonds, the presence of two bromine atoms on the quinoline core introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) interacts with a Lewis base. nih.gov In the crystal lattice of this compound, the bromine atoms can act as halogen bond donors, potentially interacting with electronegative atoms such as the nitrogen of the quinoline ring or the oxygen atoms of the carboxylic acid group of adjacent molecules. The strength and directionality of these Br···N or Br···O interactions can provide further stability to the crystal packing, influencing the orientation of molecules relative to one another. researchgate.netrsc.org

The interplay of these various intermolecular forces—strong O-H···O hydrogen bond dimerization, directional halogen bonding, and non-directional π-π stacking—results in a complex and stable three-dimensional supramolecular architecture. The specific geometry and relative strengths of these interactions determine the final crystal packing arrangement. While direct crystallographic data for this compound is not publicly available, the analysis of its functional groups allows for a detailed and scientifically grounded prediction of its solid-state structure.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Expected Role in Crystal Packing |

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | O···O distance ~2.6-2.8 Å | Formation of stable cyclic dimers, primary structural motif. |

| Halogen Bond | C-Br | Quinoline N | Br···N distance < sum of van der Waals radii | Directional linkage of molecules, influencing packing orientation. |

| Halogen Bond | C-Br | Carboxyl O | Br···O distance < sum of van der Waals radii | Secondary stabilization, linking dimers or chains. |

| π-π Stacking | Quinoline Ring | Quinoline Ring | Centroid-centroid distance ~3.5-4.0 Å | Efficient space-filling and stabilization of the lattice. |

Computational Chemistry and Theoretical Investigations of 3,6 Dibromoquinoline 8 Carboxylic Acid

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern computational chemistry, providing a detailed picture of how electrons are distributed within a molecule and how this distribution governs its behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For a molecule like 3,6-Dibromoquinoline-8-carboxylic acid, DFT calculations are typically employed to determine its ground state properties. The process begins with geometry optimization, where the molecule's three-dimensional structure is adjusted to find the lowest energy conformation. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p), which provides a robust description of electron correlation and polarization. mdpi.comresearchgate.net

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic properties can be extracted. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. sci-hub.se A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org

For quinoline (B57606) derivatives, DFT studies have shown that the distribution of these orbitals is heavily influenced by the nature and position of substituents. In this compound, the electron-withdrawing bromine atoms and the carboxylic acid group are expected to significantly modulate the energies and spatial distributions of the HOMO and LUMO, thereby influencing its chemical behavior.

Table 1: Illustrative Frontier Molecular Orbital Properties Calculated by DFT (Note: The following data is illustrative for a quinoline derivative and not specific to this compound, as dedicated studies are not publicly available.)

| Parameter | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -2.18 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

From the foundational data provided by DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a more nuanced understanding of its chemical tendencies than the HOMO-LUMO gap alone.

Commonly calculated descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." sci-hub.se

Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

These indices are invaluable for predicting how this compound will interact with other reagents and for comparing its reactivity to other quinoline derivatives. For instance, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack.

Table 2: Representative Quantum Chemical Descriptors (Note: This table presents typical descriptors for a related organic molecule, as specific values for this compound are not available in the cited literature.)

| Descriptor | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 6.54 |

| Electron Affinity (A) | A ≈ -ELUMO | 2.18 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.36 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.18 |

| Global Electrophilicity Index (ω) | ω = χ² / (2η) | 4.36 |

Reaction Mechanism Studies

Computational chemistry is instrumental in mapping out the intricate pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone. mdpi.com

For any proposed reaction involving this compound, such as nucleophilic substitution at the bromine-substituted positions, DFT can be used to model the entire reaction coordinate. This involves identifying and characterizing the structures of the reactants, products, and, most importantly, the transition state (TS). The transition state represents the highest energy point along the reaction pathway and is a critical factor in determining the reaction rate.

Computational chemists locate the TS structure and verify it by performing a frequency calculation; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (or activation energy, Ea). A high activation barrier indicates a slow reaction, while a low barrier suggests a faster process. These calculations can be used to predict which reaction pathways are kinetically favorable.

Beyond identifying a single transition state, computational studies can elucidate entire reaction pathways, including the formation of intermediates and alternative routes. researchgate.net For a molecule with multiple reactive sites like this compound, DFT can help determine the regioselectivity of a reaction. For example, by calculating the activation barriers for nucleophilic attack at the C3 and C6 positions, one could predict which bromine atom is more likely to be substituted under given conditions.

These studies provide a step-by-step molecular movie of the reaction, revealing the precise geometric and electronic changes that occur as reactants are converted into products. This level of detail is crucial for optimizing reaction conditions to improve yields and minimize byproducts.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of molecules with a high degree of accuracy, serving as a powerful tool for structure verification and interpretation of experimental data. For this compound, DFT can be used to calculate its expected vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

To predict the infrared (IR) spectrum, a frequency calculation is performed on the optimized geometry of the molecule. This calculation yields the vibrational frequencies and their corresponding intensities. While the calculated frequencies are often systematically higher than experimental values, they can be brought into excellent agreement through the use of empirical scaling factors. scirp.org These predicted spectra can aid in the assignment of experimental IR bands to specific molecular vibrations, such as the C=O stretch of the carboxylic acid or the C-Br stretches.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts are typically reported relative to a standard compound (e.g., tetramethylsilane, TMS) and can be directly compared with experimental NMR data to confirm the molecular structure. Discrepancies between predicted and experimental spectra can often point to subtle structural or environmental effects not accounted for in the gas-phase theoretical model.

Computational NMR Chemical Shift Prediction (e.g., GIAO-DFT)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a widely accepted approach for calculating the NMR shielding tensors and, subsequently, the chemical shifts of a molecule.

This process typically involves an initial geometry optimization of the molecule's structure using a DFT functional (e.g., B3LYP) and a suitable basis set. Following this, the GIAO-DFT calculation is performed on the optimized geometry to determine the isotropic shielding values for each nucleus (e.g., ¹³C and ¹H). These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS), computed at the same level of theory.

For this compound, theoretical predictions would provide a complete assignment of its ¹³C and ¹H NMR spectra. This is particularly useful for distinguishing between the various aromatic protons and carbons in the quinoline ring system, which can be challenging to assign solely based on experimental data. The predicted chemical shifts would be influenced by the electronic effects of the bromine and carboxylic acid substituents on the quinoline core.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound using GIAO-DFT (Note: The following data is illustrative and represents typical values that might be obtained from such a calculation. Actual values would depend on the specific level of theory and solvent model used.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C2 | 151.5 | H2 | 8.95 |

| C3 | 123.0 | H4 | 8.70 |

| C4 | 138.0 | H5 | 7.90 |

| C4a | 148.0 | H7 | 8.10 |

| C5 | 129.0 | COOH | 13.50 |

| C6 | 125.0 | ||

| C7 | 130.0 | ||

| C8 | 135.0 | ||

| C8a | 145.0 | ||

| COOH | 168.0 |

Vibrational Frequency Calculations

The process begins with the optimization of the molecular geometry to a stationary point on the potential energy surface. Subsequently, the vibrational frequencies are calculated. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the limitations of the theoretical method, bringing them into better agreement with experimental data. For calculations using the B3LYP functional, a scaling factor of around 0.9614 is often applied. nih.gov

For this compound, these calculations would predict the frequencies of key vibrational modes, such as the C=O stretching of the carboxylic acid group, the O-H stretching, and the various C-H and C=C stretching and bending modes of the quinoline ring. The positions of the bromine atoms would also influence the vibrational spectrum. The stretching vibrational frequency of the C=O bond in carboxylic acids is a notable indicator of the protonation state of the carboxyl group. nih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This data is illustrative. The unscaled frequencies are raw computational output, while the scaled frequencies are adjusted to better match experimental values.)

| Vibrational Mode | Unscaled Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3650 | 3509 |

| C=O Stretch (Carboxylic Acid) | 1780 | 1711 |

| C=N Stretch (Quinoline) | 1620 | 1557 |

| Aromatic C=C Stretch | 1590 | 1528 |

| C-Br Stretch | 680 | 654 |

| C-Br Stretch | 650 | 625 |

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)

The study of intermolecular interactions is crucial for understanding the solid-state structure and macroscopic properties of a compound. For this compound, two significant non-covalent interactions are expected to play a role: hydrogen bonding and halogen bonding. These interactions can be investigated using computational methods such as DFT, Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) analysis. nih.gov

Hydrogen Bonding: The carboxylic acid group in this compound is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). Carboxylic acids are well-known to form strong hydrogen bonds, often resulting in the formation of cyclic dimers in the solid state and in non-polar solvents. libretexts.org In these dimers, two molecules are held together by two hydrogen bonds between their carboxylic acid groups. libretexts.org The quinoline nitrogen atom can also act as a hydrogen bond acceptor. Computational studies can model these interactions, calculating their energies and geometric parameters to determine their strength and directionality. mdpi.com The strength of hydrogen bonds can be influenced by the electronic nature of the rest of the molecule. escholarship.org

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. nih.gov In this compound, the two bromine atoms can potentially act as halogen bond donors. They could interact with nucleophilic sites on neighboring molecules, such as the quinoline nitrogen, the carbonyl oxygen of the carboxylic acid, or even the π-system of an adjacent quinoline ring. Computational modeling can predict the likelihood and geometry of these halogen bonds, which can significantly influence the crystal packing of the molecule. mdpi.com The strength of the halogen bond is tunable and increases with the electron-withdrawing ability of the group to which the halogen is attached. nih.gov

Theoretical studies, such as Symmetry-Adapted Perturbation Theory (SAPT), can be employed to dissect the interaction energy into its fundamental components (electrostatic, exchange, induction, and dispersion) to provide a deeper understanding of the nature of these intermolecular forces. nih.govmdpi.com For molecules like this compound, which are rich in potential non-covalent interaction sites, dispersion forces are also expected to be a decisive factor in their intermolecular interactions. mdpi.com

Applications of 3,6 Dibromoquinoline 8 Carboxylic Acid in Materials Science and Catalysis

3,6-Dibromoquinoline-8-carboxylic acid is a specialized organic compound whose structural features make it a molecule of significant interest in the fields of materials science and catalysis. Its rigid quinoline (B57606) backbone, combined with the strategically positioned nitrogen atom and carboxylic acid group, provides an ideal bidentate chelation site for coordination with metal ions. The presence of two bromine atoms further allows for potential post-synthetic modification, making it a versatile building block for advanced materials.

Comparative Studies with Other Halogenated Quinoline Carboxylic Acid Regioisomers and Analogues

Analysis of Structure-Reactivity Relationships Based on Halogen Position

The reactivity of halogenated quinoline (B57606) carboxylic acids is intricately linked to the position of the halogen atoms on the quinoline ring system. The electron-withdrawing nature of halogens, such as bromine, significantly impacts the electron density distribution across the aromatic rings, thereby influencing the molecule's susceptibility to various chemical transformations.

Reactivity of the Carboxylic Acid Group: The acidity of the carboxylic acid at the 8-position is enhanced by the presence of electron-withdrawing bromine substituents. This is due to the stabilization of the resulting carboxylate anion through the inductive effect of the bromine atoms. The closer the bromine atom is to the carboxylic acid group, the more pronounced this effect will be. Therefore, a bromine at the 7-position would have a more significant impact on the acidity of the 8-carboxylic acid than a bromine at the 6-position. In 3,6-Dibromoquinoline-8-carboxylic acid, both bromine atoms contribute to increasing the acidity compared to the non-halogenated quinoline-8-carboxylic acid.

Reactivity of the Quinoline Ring: The positions of the bromine atoms also affect the reactivity of the quinoline ring towards nucleophilic and electrophilic substitution reactions. The pyridine (B92270) ring of the quinoline system is generally electron-deficient, while the benzene (B151609) ring is more electron-rich. Electron-withdrawing substituents like bromine further deactivate the ring towards electrophilic substitution and activate it towards nucleophilic substitution. In this compound, the bromine at the 3-position is on the electron-deficient pyridine ring, while the bromine at the 6-position is on the benzene ring. This differential placement influences the regioselectivity of substitution reactions. For instance, nucleophilic aromatic substitution (SNAAr) reactions are more likely to occur at positions activated by the electron-withdrawing groups.

Systematic Investigation of Positional Isomer Effects on Molecular Properties

The specific arrangement of bromine atoms in dibromoquinoline-8-carboxylic acid isomers leads to distinct molecular properties. A systematic comparison of these isomers reveals the nuanced effects of positional isomerism. Key molecular properties that are affected include acidity (pKa), solubility, and melting point.

Interactive Data Table: Comparison of Predicted and Known Molecular Properties of Dibromoquinoline-8-carboxylic Acid Isomers

| Compound | Predicted pKa | Predicted Solubility in Water | Melting Point (°C) | Notes |

| This compound | Lower than quinoline-8-carboxylic acid | Low | Data not available | Bromine at C3 and C6 enhances acidity. |

| 5,7-Dibromoquinoline-8-carboxylic acid | Lower than 3,6-isomer | Very Low | Data not available | Bromines are closer to the carboxylic acid, increasing acidity and likely decreasing solubility due to increased molecular weight and hydrophobicity. |

| 6,8-Dibromoquinoline-3-carboxylic acid | Lower than quinoline-3-carboxylic acid | Low | Data not available | Bromine at C8 is ortho to the nitrogen, potentially influencing basicity of the ring nitrogen. |

Acidity (pKa): The pKa of a carboxylic acid is a measure of its acidity. Electron-withdrawing groups like bromine stabilize the conjugate base (carboxylate anion), thus increasing the acidity (lowering the pKa). The proximity of the bromine atoms to the carboxylic acid group is a key determinant. Therefore, an isomer like 5,7-dibromoquinoline-8-carboxylic acid is predicted to be more acidic than this compound because the bromine at the 7-position is closer to the 8-carboxylic acid group.

Melting Point: The melting points of positional isomers are influenced by the efficiency of crystal lattice packing. More symmetrical isomers often have higher melting points due to better packing. While specific data for these isomers is scarce, it is expected that the different substitution patterns will lead to variations in their melting points.

Exploration of Steric and Electronic Influences of Substituents

The reactivity and molecular properties of halogenated quinoline carboxylic acids are a direct consequence of the interplay between the steric and electronic effects of the substituents.

Electronic Influences: As discussed, the primary electronic influence of the bromine atoms is their strong electron-withdrawing inductive effect (-I). This effect deactivates the quinoline ring to electrophilic attack and increases the acidity of the carboxylic acid group. The resonance effect (+R) of the bromine atoms, where a lone pair of electrons is donated to the aromatic system, is weaker than the inductive effect but can influence the regioselectivity of certain reactions by directing incoming groups to ortho and para positions relative to the bromine.

Steric Influences: The size of the bromine atom can introduce steric hindrance, which can affect reaction rates and the preferred conformations of the molecule. For example, a bromine atom at the 7-position could sterically hinder reactions involving the adjacent 8-carboxylic acid group. Similarly, a bromine atom at the 2- or 8-position can sterically interact with the peri-protons, potentially causing some distortion from planarity in the quinoline ring system. In the context of the Doebner reaction for synthesizing quinoline-4-carboxylic acids, it has been observed that anilines with ortho substituents are less effective reactants than those with meta or para substituents, highlighting the role of steric hindrance. This principle can be extended to understand the reactivity of substituted quinolines themselves. For instance, nucleophilic attack at a position flanked by a bulky substituent like bromine may be slowed down due to steric hindrance.

Future Research Directions and Perspectives

Exploration of Novel and More Efficient Synthetic Routes

The synthesis of polysubstituted quinolines like 3,6-Dibromoquinoline-8-carboxylic acid often involves multi-step processes that can be inefficient. Future research will likely focus on developing more streamlined, efficient, and environmentally benign synthetic strategies.

Key areas of exploration include:

Transition Metal-Catalyzed C-H Activation: Modern synthetic methods are moving towards the direct functionalization of carbon-hydrogen (C-H) bonds. mdpi.comnih.gov Future work could adapt transition-metal catalysis (e.g., using palladium, rhodium, or copper) to construct the dibromoquinoline core or introduce the carboxylic acid group onto a pre-formed dibromoquinoline scaffold. mdpi.comnumberanalytics.com This approach could significantly reduce the number of synthetic steps, minimize waste, and offer novel pathways to derivatives. mdpi.com

Green and Nanocatalyzed Protocols: There is a growing emphasis on sustainable chemistry. Research into nanocatalyst-based protocols for quinoline (B57606) synthesis could offer advantages such as high efficiency, solvent-free conditions, and catalyst recyclability. nih.govacs.org Applying these green methodologies to the synthesis of this compound would be a significant step forward. acs.org

Flow Chemistry and Microwave-Assisted Synthesis: To improve yield, purity, and reaction times, continuous flow reactors and microwave-assisted organic synthesis (MAOS) are promising avenues. mdpi.com These technologies allow for precise control over reaction parameters, leading to more efficient and scalable production of the target compound and its derivatives. mdpi.comresearchgate.net

Modified Classical Reactions: Established methods for quinoline synthesis, such as the Doebner, Pfitzinger, and Friedländer reactions, could be modified and optimized. pharmaguideline.comnih.govresearchgate.net For instance, the development of a Doebner hydrogen-transfer reaction has shown success with electron-deficient anilines, which traditionally give low yields. nih.gov Applying such improved multicomponent reactions could provide a more direct and high-yielding route to this specific quinoline-4-carboxylic acid derivative.

| Synthetic Strategy | Potential Advantages | Relevant Catalyst/Condition |

| C-H Activation/Annulation | Fewer steps, high atom economy, novel regioselectivity. mdpi.comnih.govnih.gov | Rhodium, Ruthenium, Palladium, Copper complexes. mdpi.comnumberanalytics.com |

| Nanocatalysis | High yield, catalyst reusability, environmentally friendly. nih.govacs.org | Magnetic iron oxide, copper, or zinc-based nanoparticles. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, high purity. mdpi.comresearchgate.net | Microwave irradiation with solid acid catalysts like Nafion NR50. mdpi.com |

| Modified Doebner Reaction | One-pot, three-component synthesis, suitable for diverse substrates. nih.gov | H₂NSO₃H solution or optimized reflux conditions. nih.gov |

Advanced Functionalization Strategies for Enhanced Material Properties

The two bromine atoms on the this compound scaffold are prime sites for post-synthetic modification, allowing for the fine-tuning of its electronic, optical, and physical properties. Future research will focus on exploiting these reactive handles to create a new generation of functional materials.

Prospective functionalization strategies include:

Cross-Coupling Reactions: The bromine atoms are ideal for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. numberanalytics.com This would allow for the introduction of a wide array of aryl, alkynyl, and amino substituents. By carefully selecting the coupling partners, researchers can systematically tune the compound's photophysical properties (e.g., absorption and emission wavelengths) for applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Direct C-H Functionalization: Beyond the bromine sites, direct C-H functionalization at other positions on the quinoline ring offers a powerful tool for creating highly decorated structures that would be difficult to access otherwise. nih.govnih.gov This could lead to materials with enhanced charge transport properties or specific binding capabilities.

Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into esters, amides, or other functional groups. This not only modifies the molecule's solubility and processing characteristics but also provides a crucial anchor point for grafting the molecule onto surfaces or integrating it into larger polymeric or supramolecular architectures.

| Functionalization Method | Target Position(s) | Introduced Group(s) | Potential Property Enhancement |

| Suzuki-Miyaura Coupling | C-3, C-6 (Br) | Aryl, Heteroaryl | Tunable electronic/optical properties, conjugation extension. numberanalytics.com |

| Sonogashira Coupling | C-3, C-6 (Br) | Alkynyl | Rigid-rod structures, enhanced π-conjugation. |

| Buchwald-Hartwig Amination | C-3, C-6 (Br) | Amines | Hole-transport properties, sensor development. |

| Esterification/Amidation | C-8 (COOH) | Alkoxy, Amino | Improved solubility, polymer integration, surface anchoring. |

Integration into Hybrid Material Systems and Nanostructures

The unique combination of a chelating carboxylic acid-nitrogen site and a tunable aromatic system makes this compound an excellent candidate for incorporation into advanced hybrid materials and nanostructures.

Future research directions in this area are:

Metal-Organic Frameworks (MOFs): The quinoline-8-carboxylic acid moiety is an effective ligand for constructing MOFs. rsc.orgrsc.org By using this dibrominated version as an organic linker, researchers can design new MOFs with tailored pore environments. The bromine atoms can be used for post-synthetic modification within the framework, allowing for the introduction of catalytic sites or specific recognition units for sensing applications. rsc.org For example, a Zr(IV)-based MOF synthesized with a quinoline-dicarboxylic acid ligand has demonstrated ultrasensitive detection of 4-nitrophenol (B140041) and Fe(III) ions. rsc.org

Perovskite Solar Cells (PSCs): Quinoline-based additives have been shown to improve the quality of perovskite films, reduce defect density, and enhance the efficiency and stability of PSCs. researchgate.net The carboxylic acid group of this compound can interact with the perovskite surface to passivate defects, while the bulky, halogenated aromatic structure could enhance moisture resistance.

Self-Assembled Nanosheets: Covalent Organic Frameworks (COFs) linked by quinoline units have been shown to form bulk structures that can be exfoliated into 2D nanosheets. rsc.org These nanosheets exhibit potential for applications such as heavy metal ion adsorption. rsc.org The dibromo-functionalized quinoline core could be used to create novel COFs with unique electronic properties and stacking behaviors.

Deeper Computational Insights into Complex Reactivity and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and guiding experimental design. Applying these methods to this compound can accelerate the discovery of new materials and functionalities.

Key areas for computational investigation include:

Reactivity Prediction: DFT calculations can be used to determine global reactivity descriptors (e.g., chemical hardness, electronegativity) and map the molecular electrostatic potential (MEP). researchgate.netrsc.org This analysis can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of selective functionalization strategies. rsc.org

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic and optical properties. rsc.orgscirp.org By computationally modeling various derivatives of this compound, researchers can predict how different functional groups will alter the HOMO-LUMO gap, thereby pre-screening candidates for specific applications like organic semiconductors or photosensitizers. rsc.orgnih.gov